molecular formula C15H10N2 B8357579 3-(9H-carbazol-3-yl)prop-2-enenitrile

3-(9H-carbazol-3-yl)prop-2-enenitrile

Cat. No. B8357579
M. Wt: 218.25 g/mol
InChI Key: HDAVJPSXEPLOMF-UHFFFAOYSA-N
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Patent
US08481714B2

Procedure details

To a dioxane solution (10 mL) of triphenylphosphine (139 mg, 0.53 μmol), palladium acetate (40.0 mg, 0.18 μmol) and triethylamine (0.59 μL, 4.23 mmol) were added in this order. The mixture was stirred for 5 minutes at 75° C. A dioxane solution (15 mL) of the compound (1) (1.03 g, 3.52 mmol) and acrylonitrile (0.46 μL, 7.04 mmol) were added thereto, and the reaction solution was heated to reflux for 11.5 hours. Generation of a product was confirmed by TLC (HexH:AcOEt=4:1), and then palladium powder was removed by cotton filtration. The residue was purified by column chromatography (HexH:AcOEt=4:1), and compound (2) (0.14 g, 18%, trans:cis=97:3) was obtained as a white powder. Thus, compound (1) (0.37 g, recovery rate 37%) was recovered as a white powder.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Three
Quantity
0.46 μL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
139 mg
Type
reactant
Reaction Step Four
Quantity
0.59 μL
Type
reactant
Reaction Step Four
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
18%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.I[C:28]1[CH:29]=[CH:30][C:31]2[NH:32][C:33]3[C:38]([C:39]=2[CH:40]=1)=[CH:37][CH:36]=[CH:35][CH:34]=3.[C:41](#[N:44])[CH:42]=[CH2:43]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOC(C)=O.CCCCCC.O1CCOCC1>[C:41]([CH:42]=[CH:43][C:28]1[CH:29]=[CH:30][C:31]2[NH:32][C:33]3[C:38]([C:39]=2[CH:40]=1)=[CH:37][CH:36]=[CH:35][CH:34]=3)#[N:44] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
1.03 g
Type
reactant
Smiles
IC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
0.46 μL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
139 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.59 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 11.5 hours
Duration
11.5 h
CUSTOM
Type
CUSTOM
Details
palladium powder was removed by cotton filtration
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (HexH:AcOEt=4:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C=CC=1C=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.